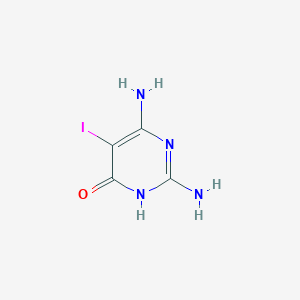

2,6-Diamino-5-iodopyrimidin-4-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diaminopyrimidine oxide derivatives involves the reaction of HNR1R2 with 2,6-diamino-4-chloropyrimidine N-oxide under optimal conditions . The intermediate 2,6-diamino-4-chloropyrimidine N-oxide is mainly synthesized by N-oxidation of 2,4-diamino-6-chloropyrimidine .

Molecular Structure Analysis

The molecular formula of DAIPO is C4H5IN4O . The InChI code is 1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) .

Physical And Chemical Properties Analysis

The physical and chemical properties of DAIPO include a molecular weight of 252.01, a predicted density of 2.92±0.1 g/cm3, and a predicted boiling point of 291.6±50.0 °C . The melting point is 233-236 °C .

Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutical Synthesis

- Field : Pharmaceutical Chemistry

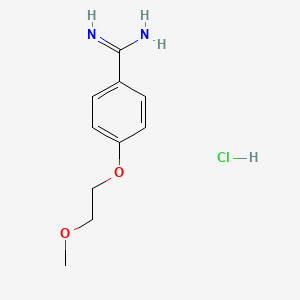

- Summary : “2,6-Diamino-5-iodopyrimidin-4-ol” is used as an intermediate in the synthesis of therapeutically active derivatives like Minoxidil, Kopyrrol, and Kopexil . These derivatives possess a variety of therapeutic activities like antihypertensive and are widely used in cosmetics since these derivatives effectively stimulate hair growth .

- Methods : The sodium tungstate catalyzed oxidation of pyrimidines with hydrogen peroxide gives the corresponding pyrimidine N-oxides, which are versatile synthetic intermediates for the synthesis of these therapeutically active derivatives .

- Results : The synthetic process avoided the use of conventional oxidizing agents and tedious isolation process which are not desirable for industrial production . The resultant product was subjected to POCl3 reaction to yield the 6-chloropyrimidine-2,4-diamine in 80% yield .

Application in Synthesis of Pyrido[2,3-d]pyrimidines

- Field : Organic Chemistry

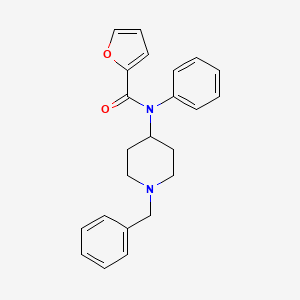

- Summary : “2,6-Diamino-5-iodopyrimidin-4-ol” can be used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are important due to a wide range of biological activity. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

- Methods : The synthesis involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature . This reaction is applicable only to pyrimidines containing electron-donating substituents at position 4 .

- Results : The resultant compounds have shown promising results in various biological activities. For instance, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

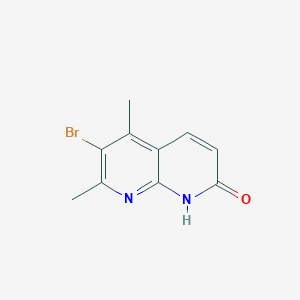

Application in Synthesis of Pyrimidino[4,5-d][1,3]oxazines

- Field : Organic Chemistry

- Summary : “2,6-Diamino-5-iodopyrimidin-4-ol” can be used in the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives are important due to a wide range of biological activity .

- Methods : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base . This affords pyrimidino[4,5-d][1,3]oxazines .

- Results : The resultant compounds have shown promising results in various biological activities .

Eigenschaften

IUPAC Name |

2,4-diamino-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOKUXALNIDDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-5-iodopyrimidin-4-ol | |

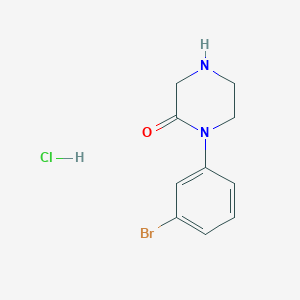

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

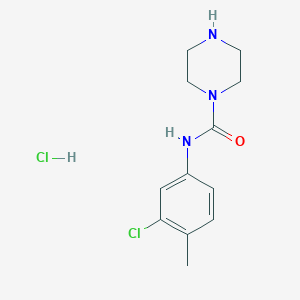

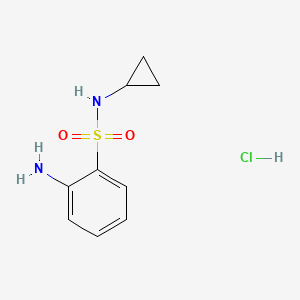

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)

![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)